molecular formula C4H6N2O B176531 3-Methyl-3-pyrazolin-5-one CAS No. 145091-87-8

3-Methyl-3-pyrazolin-5-one

Cat. No.: B176531
CAS No.: 145091-87-8
M. Wt: 98.1 g/mol
InChI Key: WGVHNCAJPFIFCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyl-1H-pyrazol-5-ol, also known as 3-Methyl-3-pyrazolin-5-one, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is justified by a molecular docking study . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent antipromastigote activity .

Biochemical Pathways

It is known that the compound has a significant effect on the growth of the targeted organisms . The compound’s interaction with the LmPTR1 pocket of Leishmania aethiopica suggests that it may affect the organism’s metabolic processes .

Pharmacokinetics

Some studies suggest that the compound and its derivatives have better adme properties than some reference drugs .

Result of Action

The result of the action of 3-Methyl-1H-pyrazol-5-ol is a significant reduction in the growth of the targeted organisms . For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

The action of 3-Methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction catalyzed by sodium acetate at room temperature . .

Safety and Hazards

3-Methyl-3-pyrazolin-5-one may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Research on 3-Methyl-3-pyrazolin-5-one and its derivatives continues due to their wide range of biological activities. Future directions include the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Additionally, the synthesis of some 1-(thiazol-2-yl)-pyrazolin-5-one derivatives through diazo-coupling reaction and/or Knoevenagel condensation followed by heterocyclization with some α-halogenated reagents such as bromoacetone, phenacyl bromide, and ethyl bromoacetate has been suggested .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazolone derivatives.

    Reduction: Reduction reactions can yield various substituted pyrazolines.

    Substitution: The compound can undergo substitution reactions to form a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various solvents such as ethanol and methanol. Reaction conditions typically involve temperatures ranging from 0 to 78°C and reaction times from 1 to 16 hours .

Major Products Formed

Major products formed from these reactions include 1-phenyl-3-methyl-5-pyrazolone, 1,3-dimethyl-5-pyrazolone, and other substituted pyrazolones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-pyrazolin-5-one is unique due to its specific structural features and its role as an intermediate in the synthesis of various heterocyclic compounds. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research, medicine, and industry further highlight its uniqueness .

Properties

IUPAC Name

5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVHNCAJPFIFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902472
Record name NoName_1716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-87-0, 108-26-9
Record name 4344-87-0
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Record name 3-Methyl-3-pyrazolin-5-one
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Record name 3-METHYL-2-PYRAZOLIN-5-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methyl-1H-pyrazol-5-ol?

A1: The molecular formula of 3-methyl-1H-pyrazol-5-ol is C4H6N2O, and its molecular weight is 98.10 g/mol.

Q2: How can I confirm the structure of 3-methyl-1H-pyrazol-5-ol using spectroscopic techniques?

A2: The structure can be confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, researchers have utilized 1H-NMR and FAB analysis for structural characterization of newly synthesized bis-pyrazolones derived from 3-methyl-1H-pyrazol-5-ol. Similarly, IR, 1H-NMR and mass spectral data were used to characterize novel 6-fluorobenzothiazole substituted pyrazole analogs synthesized from 3-methyl-1H-pyrazol-5-ol.

Q3: What are the different tautomeric forms of 3-methyl-1H-pyrazol-5-ol?

A3: 3-Methyl-1H-pyrazol-5-ol can exist in different tautomeric forms. X-ray diffraction studies have established that the predominant tautomer in the solid state is indeed 3-methyl-3-pyrazolin-5-one. This tautomerism can influence its reactivity and biological properties.

Q4: What is known about the crystal structure of 3-methyl-1H-pyrazol-5-ol?

A4: 3-Methyl-1H-pyrazol-5-ol exists in both monoclinic and orthorhombic crystal forms. The monoclinic form (space group P21/a) was reported earlier, while a more recent study confirmed the orthorhombic form (space group Fdd2). This information is crucial for understanding its solid-state properties and potential applications in material science.

Q5: What are some efficient synthetic routes for 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives using 3-methyl-1H-pyrazol-5-ol?

A5: Several efficient, environmentally friendly approaches have been developed for synthesizing 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. These include:

  • Pseudo five-component reaction: This method utilizes ZnAl2O4 nanoparticles as a catalyst in an aqueous medium at 60 °C, offering excellent yields in a short time with minimal environmental impact.
  • One-pot reaction under solvent-free conditions: This approach utilizes engineered copper-based nano-magnetic catalysts like Fe3O4@SiO2/Si(OEt)(CH2)3NH/CC/EDA/Cu(OAc)2, providing high yields in a short reaction time with the added advantage of being solvent-free.
  • Sulfonated nanohydroxyapatite catalyst: This method utilizes a recyclable, eco-friendly catalyst – sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). This approach offers excellent yields, short reaction times, and easy workup procedures. ,
  • Melamine nanoparticles: Researchers have developed a method using sulfonated melamine-functionalized Fe3O4@SiO2@Si-(CH2)3@melamine nanoparticles as catalysts. This approach offers high yields, short reaction times, and utilizes a waste-to-wealth strategy by employing melamine. ,

Q6: Can you provide examples of green chemistry approaches for synthesizing derivatives of 3-methyl-1H-pyrazol-5-ol?

A6: Yes, several green chemistry approaches have been explored:

  • Theophylline-catalyzed synthesis: This method utilizes theophylline as a catalyst in an aqueous medium, offering an efficient, convenient, and environmentally benign route to 4,4′‐(arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives.
  • Glycerol-assisted synthesis: This strategy utilizes glycerol as a solvent, providing an eco-friendly route to 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) under catalyst-free conditions.
  • "On water" Michael addition: This method allows for the catalyst-free Michael addition of 3-methyl-1H-pyrazol-5-one to β-nitrostyrenes, providing a green route to 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol.

Q7: What are the applications of copper chromite nanoparticles in the synthesis of 3-methyl-1H-pyrazol-5-ol derivatives?

A7: Copper chromite nanoparticles have been found to be efficient and recyclable catalysts for the synthesis of 4,4′‐(arylmethanediyl)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives. This method offers advantages like excellent yields, a simple procedure, and mild reaction conditions. ,

Q8: What is the role of 12-tungstophosphoric acid in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives?

A8: 12-Tungstophosphoric acid (H3PW12O40) acts as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This method is known for its rapid reaction times, high yields, and overall efficiency.

Q9: What are some applications of 3-methyl-1H-pyrazol-5-ol derivatives?

A9: 3-Methyl-1H-pyrazol-5-ol derivatives have shown promising activities in:* Antioxidant activity: Bis-pyrazolones synthesized from 3-methyl-1H-pyrazol-5-ol have shown potential as ROS inhibitors, with some derivatives exhibiting better activity than ibuprofen. * Antimicrobial activity: Certain 6-fluorobenzothiazole substituted pyrazole analogs derived from 3-methyl-1H-pyrazol-5-ol have shown promising antimicrobial activity. , * Anti-inflammatory activity: Some 6-fluorobenzothiazole substituted pyrazole analogs have demonstrated in vivo anti-inflammatory activity.

Q10: Are there any applications of 3-methyl-1H-pyrazol-5-ol in organic synthesis?

A10: Yes, 3-methyl-1H-pyrazol-5-ol serves as a versatile building block in organic synthesis, particularly for constructing:* Guanidine-Annellated Heterocycles: It can be used to synthesize various heterocyclic compounds with potential biological activities, such as 2-aminopyridoimidazotriazines and pyridoimidazopyrimidines. * Alkyl-, Aryl- and Heteroaryl-Substituted Pyrimidines: It can be used as a precursor to synthesize novel series of substituted pyrimidines, which are important scaffolds in medicinal chemistry.

Q11: What is the significance of 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones)?

A11: 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones) represent a new class of bis(3-pyrazolin-5-ones) with potential applications in various fields. Their unique structure and potential for diverse chemical modifications make them attractive targets for further investigation.

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